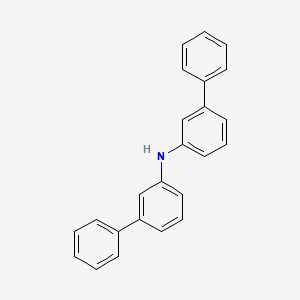

Bis(3-biphenylyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-N-(3-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)25-24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOCTSJQHHCASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597742 | |

| Record name | N-([1,1'-Biphenyl]-3-yl)[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169224-65-1 | |

| Record name | N-([1,1'-Biphenyl]-3-yl)[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-biphenylyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Bis 3 Biphenylyl Amine in Advanced Organic Chemistry

In the realm of advanced organic chemistry, bis(3-biphenylyl)amine serves as a valuable building block and catalyst. chembk.com Its distinct stereochemistry and electronic properties make it a versatile intermediate for the synthesis of more complex organic molecules. lookchem.com The amine group can participate in a range of typical amine reactions, and the compound as a whole exhibits a degree of oxidation. chembk.com

The utility of this compound extends to its role as a catalyst in various organic synthesis reactions. chembk.com These include metal-catalyzed, organic-catalyzed, and photocatalytic reactions, where its presence can facilitate the formation of desired products. chembk.com

Interdisciplinary Research Landscape of Bis 3 Biphenylyl Amine

The broader class of triarylamine derivatives, to which bis(biphenylyl)amines belong, are well-regarded for their potential in organic electronics. researchgate.net They are often investigated for their hole-transporting capabilities, which are crucial for the efficient operation of devices like OLEDs and perovskite solar cells. dyenamo.se The introduction of such molecules can help reduce the energy barrier for hole injection, thereby improving the efficiency, brightness, and lifespan of the electronic device.

Structural Isomerism Within Bis Biphenylyl Amine Compounds and Research Implications

Amination-Based Synthetic Routes to Bis(biphenylyl)amine Scaffolds

Amination reactions represent a direct approach to forming the crucial C-N bond in diarylamines. These methods can be broadly categorized into direct amination of biphenyl derivatives and catalytic amination approaches, both of which have been instrumental in the synthesis of complex amine structures.

Direct Amination of Biphenyl Derivatives

Direct amination involves the introduction of an amino group onto a biphenyl backbone. One historical method involves the reaction of biphenyl with trichloramine in the presence of a Lewis acid like aluminum chloride. acs.org This electrophilic amination approach has been shown to yield 3-aminobiphenyl, a key precursor for this compound. acs.org The reaction proceeds via a σ-substitution mechanism. acs.org

Another approach to direct amination is the iodine(III)-mediated synthesis, which allows for the para-selective C-H amination of iodobenzenes. This method provides a pathway to asymmetrically substituted diphenylamines under mild conditions and is scalable. nih.gov While not a direct route to symmetrical bis(biphenylyl)amines, it highlights the potential of direct C-H functionalization in diarylamine synthesis.

More recent developments include photocatalytic methods. For instance, the cross-dehydrogenative coupling between phenols and acyclic diarylamines can be achieved using an organic photocatalyst and a persulfate oxidant under visible light. acs.org This nonmetallic approach avoids pre-functionalization of the starting materials and offers high regioselectivity. acs.org

Catalytic Amination Approaches

Catalytic amination reactions have become the cornerstone of modern diarylamine synthesis due to their efficiency and broad substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. rsc.orgacs.orgresearchgate.net This reaction has been successfully employed in the synthesis of various diarylamines, including those with biphenyl moieties. semanticscholar.orgresearchgate.netrsc.org The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for optimizing the reaction conditions. nih.gov For instance, ligands like XPhos and t-BuXPhos have shown excellent performance in the amination of aryl bromides. nih.gov The reaction can be performed under milder conditions than traditional methods like the Ullmann condensation. nih.gov

The Ullmann condensation, which typically involves copper catalysis, is another classic method for forming C-N bonds. slideshare.netrsc.orgresearchgate.netnih.gov While it often requires harsh reaction conditions, modern modifications have made it more versatile. researchgate.netnih.gov For example, using deep eutectic solvents as the reaction medium can allow the reaction to proceed under milder conditions and in the absence of additional ligands. nih.gov

Ruthenium-catalyzed C-N cross-coupling reactions have also emerged as a valuable tool. For example, the reaction of diazoquinones with arylamines, catalyzed by a Ru(II) complex, provides access to a range of functionalized diarylamines under mild and neutral conditions. researchgate.net This method is notable for its excellent tolerance of various functional groups. researchgate.net

Cross-Coupling Strategies for this compound Construction

Cross-coupling reactions are powerful tools for constructing the C-C and C-N bonds necessary for the synthesis of this compound. These methods offer a modular approach, allowing for the convergent synthesis of complex molecules from simpler building blocks.

Suzuki-Miyaura Coupling in Bis(biphenylyl)amine Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. snnu.edu.cnchemistryworld.comrsc.org This reaction is instrumental in creating the biphenyl framework itself. For the synthesis of this compound, one could envision a strategy where a suitably substituted aminobiphenyl derivative is coupled with a biphenylboronic acid or vice versa.

A novel approach, termed "aminative Suzuki-Miyaura coupling," has been developed to directly form diarylamines from aryl halides and arylboronic acids. snnu.edu.cn This reaction incorporates a formal nitrene insertion into the Suzuki-Miyaura catalytic cycle, effectively transforming a C-C bond-forming reaction into a C-N-C bond-forming one. snnu.edu.cn This innovative method unites the starting materials of Suzuki-Miyaura and Buchwald-Hartwig couplings to produce diarylamines. snnu.edu.cnchemistryworld.com

Alternative Transition Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are relevant to the synthesis of diarylamines. The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide catalyzed by nickel or palladium, can be used to form biphenyl derivatives. rsc.org

The Stille coupling, utilizing organotin compounds, is another established method for C-C bond formation in the synthesis of biphenyls. rsc.org Both Negishi and Stille couplings proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org

Furthermore, a one-pot synthetic approach for preparing diarylamines from nitroaromatics has been developed using a Pd/NHC (N-heterocyclic carbene) catalyst and a reducing agent like triethylsilane. rsc.orgresearchgate.net This method streamlines the synthesis by utilizing the nitroaromatic as both an electrophile and a nitrogen source. rsc.org

Optimization of Coupling Reaction Conditions for Enhanced Yield and Selectivity

The success of any cross-coupling reaction hinges on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: The nature of the transition metal catalyst and the associated ligands is paramount. For palladium-catalyzed reactions, a variety of phosphine ligands have been developed to enhance catalytic activity and stability. nih.govorganic-chemistry.org For instance, bulky, electron-rich phosphine ligands are often effective in Buchwald-Hartwig aminations. nih.govsci-hub.st In some cases, N-heterocyclic carbene (NHC) ligands have also proven to be highly effective. rsc.org For copper-catalyzed Ullmann reactions, the use of ligands like L-proline can enable milder reaction conditions. researchgate.net

Base and Solvent Effects: The choice of base is critical for the deprotonation of the amine in Buchwald-Hartwig reactions and for activating the boronic acid in Suzuki-Miyaura couplings. researchgate.net Common bases include alkali metal carbonates, phosphates, and alkoxides. rsc.orgrsc.orgnih.gov The solvent can significantly impact reaction rates and solubility. Aprotic solvents like toluene, dioxane, and DMF are frequently used. rsc.orgnih.govmdpi.com In some instances, the use of unconventional solvents like deep eutectic solvents can offer environmental benefits and improved reaction performance. nih.gov

Temperature and Reaction Time: Reaction temperature and duration are also important variables to control. While many modern catalytic systems allow for reactions to proceed at lower temperatures, some transformations may still require elevated temperatures to achieve reasonable rates. acs.orggoogle.com Optimization often involves finding a balance between reaction rate and catalyst stability.

Reduction-Based Approaches for Bis(biphenylyl)amine Formation

The formation of diarylamines, including this compound, through reduction-based methodologies represents a significant strategy in synthetic organic chemistry. These approaches typically involve the reduction of precursors containing nitro or halo functionalities on the biphenyl scaffold, which are then subsequently coupled to form the desired diarylamine structure.

Reduction of Nitro-Substituted Biphenyl Precursors

The reduction of nitroaromatic compounds is a fundamental transformation for the synthesis of aromatic amines. nih.gov In the context of bis(biphenylyl)amine synthesis, this involves the reduction of a nitro-substituted biphenyl to the corresponding aminobiphenyl, which can then undergo coupling reactions. A common precursor would be 3-nitrobiphenyl, which upon reduction yields 3-aminobiphenyl. This intermediate can then be coupled to form the target diarylamine.

Various reducing agents and catalytic systems have been developed for the efficient and selective reduction of nitro groups. organic-chemistry.org These range from classical methods using metal catalysts like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation agents like triethylsilane, to more recent metal-free approaches. organic-chemistry.orgrsc.org For instance, a one-pot approach for the synthesis of diarylamines involves the reductive homocoupling of nitroaromatics using triethylsilane as the reducing agent and a Pd/NHC (N-heterocyclic carbene) catalyst. rsc.orgresearchgate.net This method allows the nitroaromatic compound to serve as both the electrophilic and nucleophilic precursor, streamlining the synthesis. rsc.org

The choice of reducing system can be critical to avoid side reactions and to ensure compatibility with other functional groups present on the biphenyl rings. researchgate.net The development of chemoselective reduction methods is therefore of high importance. organic-chemistry.org

Table 1: Selected Catalytic Systems for the Reduction of Nitroarenes to Anilines

| Catalyst/Reducing Agent | Substrate Scope | Key Features |

| Pd/C, H₂ | Broad | Widely used, efficient, but can be less selective for complex molecules. google.com |

| Pd/C, Triethylsilane | Broad | Milder conditions than H₂, good functional group tolerance. organic-chemistry.org |

| HSiCl₃, Tertiary Amine | Aromatic & Aliphatic | Metal-free, mild conditions, wide applicability. organic-chemistry.org |

| Pd/NHC, Triethylsilane | Nitroaromatics | One-pot synthesis of diarylamines via reductive homocoupling. rsc.org |

| V₂O₅/TiO₂, Blue LEDs | Nitro compounds | Heterogeneous, recyclable catalyst, ambient temperature. organic-chemistry.org |

Reduction of Halogenated Biphenyl Intermediates

An alternative reduction-based strategy involves the use of halogenated biphenyls as precursors. In these methods, a carbon-halogen bond is reductively cleaved in the process of forming the C-N bond of the diarylamine. This is often achieved through reductive amination or coupling reactions where the halogenated biphenyl acts as the electrophilic partner.

More direct reductive approaches have also been developed. For example, photoinduced reductive coupling of nitroarenes with haloarenes using nickel catalysts has been reported for the synthesis of diarylamines. rsc.org In some variations, the nitroarene is first reduced to the aniline, which then undergoes a classical nickel-catalyzed C-N coupling with the haloarene. rsc.org This highlights the interplay between the reduction of a nitro group and the coupling of a halogenated intermediate.

Furthermore, electrochemical methods are emerging as a green alternative. These can involve the cathodic reduction of halogenated compounds in the presence of an amine, facilitating the formation of the C-N bond. researchgate.net

Advanced Synthetic Methodologies for Functionalized this compound Derivatives

The development of advanced synthetic methods has enabled the preparation of highly functionalized and structurally diverse diarylamines, including derivatives of this compound. These methodologies focus on regioselectivity and the principles of green chemistry to provide efficient and sustainable synthetic routes.

Regioselective Functionalization Strategies

Achieving regioselectivity is crucial when synthesizing unsymmetrical or substituted bis(biphenylyl)amine derivatives. Traditional methods like the Ullmann condensation or Buchwald-Hartwig amination can be tailored for regioselective couplings by carefully choosing the starting materials and reaction conditions. wikipedia.orgresearchgate.netresearchgate.net

For instance, the Buchwald-Hartwig amination allows for the coupling of a wide variety of aryl halides with amines, and the regioselectivity is dictated by the position of the halogen on the biphenyl precursor. wikipedia.orgresearchgate.net The development of specialized ligands for the palladium catalyst has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates. wikipedia.org

One-pot, two-step syntheses of unsymmetrical diarylamines have been developed that exhibit good functional group compatibility. rsc.org These methods often involve the in-situ generation of an arylamine from a nitroarene, which then couples with a different aryl halide. rsc.org

Electrochemical methods also offer opportunities for regioselective functionalization. For example, the regioselectivity of the electrochemical halogenation of N,N'-diarylbenzidines has been shown to differ depending on the halogenating agent used, allowing for selective functionalization of either the biphenyl moiety or the N-aryl fragments. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of diarylamines to reduce environmental impact and improve sustainability. This includes the use of less hazardous solvents, recyclable catalysts, and more energy-efficient processes.

The Ullmann reaction, traditionally requiring harsh conditions, has seen significant advancements through the development of greener methodologies. researchgate.net These include the use of microwave or ultrasound irradiation, easily recoverable heterogeneous catalysts, and solvent-free or ligand-free conditions. researchgate.net Copper-catalyzed Ullmann-type reactions in deep eutectic solvents (DESs) as environmentally benign and recyclable reaction media have been reported for the synthesis of diarylamines under mild conditions. researchgate.netnih.gov

Water is an ideal green solvent, and methods for conducting C-N coupling reactions in aqueous media are highly desirable. Copper-catalyzed one-pot protocols for the reductive N-arylation of nitroarenes with (hetero)aryl chlorides in water have been developed. acs.org

Photocatalysis represents another green approach, utilizing visible light as a renewable energy source to drive chemical reactions. rsc.org Photoinduced reductive coupling reactions of nitroarenes with aryl halides catalyzed by nickel complexes have been demonstrated for the synthesis of diarylamines. rsc.org Furthermore, transition-metal-free syntheses of carbazoles, which are related structures, have been achieved through photostimulated reactions of 2'-halo[1,1'-biphenyl]-2-amines. conicet.gov.ar

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Diarylamines

| Synthetic Approach | Traditional Method | Green Chemistry Advancement |

| Ullmann Condensation | High temperatures, stoichiometric copper, harsh conditions. nih.govrhhz.net | Microwave/ultrasound, recyclable catalysts, deep eutectic solvents, ligand-free conditions. researchgate.netresearchgate.netnih.gov |

| Solvent Use | Often uses volatile organic compounds (VOCs). | Use of water, deep eutectic solvents, or solvent-free conditions. researchgate.netacs.org |

| Catalysis | Homogeneous catalysts that can be difficult to recover. | Heterogeneous, recyclable catalysts, photocatalysis. organic-chemistry.orgrsc.orgresearchgate.net |

| Energy Input | Often requires high temperatures and prolonged heating. | Microwave irradiation, photocatalysis using visible light. rsc.orgresearchgate.net |

Electrophilic Reactivity of this compound

The electrophilic reactivity of this compound is centered on two main sites: the aromatic biphenyl rings and the lone pair of electrons on the amine nitrogen.

Electrophilic Substitution Reactions on the Biphenyl Moieties

The biphenyl rings of this compound can undergo electrophilic substitution reactions, a characteristic feature of aromatic compounds. evitachem.com The substitution pattern is influenced by the directing effects of the amine group and the existing phenyl substituent. Typical electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, treatment with bromine in the presence of a suitable catalyst can lead to bromination at the ortho or para positions relative to the amine group. smolecule.com

Reactivity of the Amine Nitrogen Atom

The nitrogen atom in this compound possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.org This allows it to react with a variety of electrophiles. libretexts.orglibretexts.org The amine group can be oxidized to form N-oxides or other nitrogen-containing functional groups under specific conditions. smolecule.com It can also react with alkyl halides, acid chlorides, and carbonyl compounds. libretexts.orgmnstate.edu For example, it can react with aldehydes and ketones to form imines. mnstate.edu

Nucleophilic and Organometallic Transformations Involving this compound

This compound and its derivatives are utilized in various nucleophilic and organometallic reactions. The amine functionality can act as a nucleophile, participating in substitution and condensation reactions.

In the realm of organometallic chemistry, derivatives of this compound serve as ligands in transition metal-catalyzed reactions. For instance, substituted biphenyl anilines are crucial in the synthesis of organometallic complexes. rsc.org These complexes can catalyze a variety of transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, which is instrumental in forming carbon-carbon bonds. rsc.orgbanglajol.info The electronic properties of the biphenylamine ligand can be tuned by introducing electron-donating or electron-withdrawing substituents, thereby influencing the catalytic activity of the metal center. uliege.be

Furthermore, the biphenyl structure itself can be synthesized or modified through organometallic reactions. Methods like the Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions are employed to create the biphenyl scaffold from smaller precursors. rsc.org For example, the Suzuki-Miyaura coupling often involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. rsc.orgchemicalbook.com

Polymerization Reactions and this compound as a Monomer

This compound and its derivatives, particularly diamine variants, are valuable monomers in the synthesis of high-performance polymers.

Polycondensation Pathways

Polycondensation is a primary method for incorporating this compound-like structures into polymers. worldscientific.comresearchgate.net Aromatic diamines derived from biphenyl structures are reacted with dianhydrides to form polyimides. worldscientific.comresearchgate.net This process typically involves a two-step procedure: the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization to yield the final polyimide. researchgate.net The properties of the resulting polymer can be tailored by the specific choice of the diamine and dianhydride monomers. worldscientific.comresearchgate.net

Incorporation into High-Performance Polymers

The incorporation of the rigid and thermally stable biphenylamine unit into polymer backbones imparts desirable properties to the resulting materials. Polyimides containing biphenyl structures are known for their exceptional thermal stability, good mechanical properties, and chemical resistance. worldscientific.com These characteristics make them suitable for applications in demanding fields such as aerospace and microelectronics. worldscientific.comgoogle.com The solubility and processing characteristics of these polymers can be modified by introducing flexible ether linkages or bulky substituents like trifluoromethyl groups into the monomer structure. worldscientific.com

Derivatization Strategies for Tailored Properties

The strategic derivatization of this compound is a key approach to fine-tuning its molecular properties for specific applications, particularly in the realm of organic electronics. By introducing various functional groups at different positions on the biphenyl or amine moieties, researchers can modulate the compound's electronic, photophysical, and morphological characteristics. These modifications are crucial for optimizing performance in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, where it can function as a hole transport material (HTM).

The primary methods for derivatizing this compound and related triarylamines involve well-established synthetic protocols, most notably palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. uliege.beacs.orgmdpi.com These reactions allow for the precise introduction of a wide array of substituents, enabling a systematic study of structure-property relationships.

Derivatization strategies can be broadly categorized based on the intended impact on the material's properties:

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. nih.govacs.org For instance, attaching electron-donating groups like methoxy (B1213986) (–OCH₃) or alkyl chains tends to raise the HOMO level, which can facilitate hole injection from the anode in an electronic device. nih.gov Conversely, electron-withdrawing groups such as cyano (–CN) or fluoro (–F) can lower the HOMO level, potentially increasing the material's oxidative stability. nih.govresearchgate.net The strategic placement of these substituents on the biphenyl rings allows for precise control over the electronic characteristics to match the energy levels of adjacent layers in a device, thereby optimizing charge transport. nih.govacs.org

Enhancing Morphological and Thermal Stability: The amorphous nature and high glass transition temperature (Tg) are critical for the long-term operational stability of thin-film devices. Derivatization can improve these properties by introducing bulky substituents or by creating larger, more rigid molecular structures. For example, incorporating groups like tert-butyl or creating "star-shaped" or dendritic structures based on a central core can inhibit crystallization and lead to the formation of stable amorphous films with high Tg. rsc.org Cross-linkable moieties, such as vinyl or styrene (B11656) groups, can also be introduced. bohrium.com Upon thermal treatment, these groups can polymerize, forming a robust and solvent-resistant hole transport layer. bohrium.com

Improving Solubility and Processability: For solution-processed devices, the solubility of the material in common organic solvents is a key consideration. Attaching long alkyl or alkoxy chains to the biphenyl framework can significantly enhance solubility without detrimentally affecting the electronic properties. mdpi.comfrontiersin.org This allows for the fabrication of uniform thin films via techniques like spin-coating or inkjet printing, which are essential for large-area and low-cost device manufacturing. mdpi.com

The following table summarizes the effects of different derivatization strategies on the properties of triarylamine-based materials, which are analogous to this compound.

| Derivatization Strategy | Substituent/Modification | Primary Effect | Application Benefit | References |

| Electronic Tuning | Methoxy (–OCH₃), Methyl (–CH₃) | Raises HOMO Energy Level | Improved Hole Injection | nih.govacs.org |

| Chloro (–Cl), Fluoro (–F) | Lowers HOMO Energy Level | Increased Oxidative Stability | nih.govacs.orgresearchgate.net | |

| Morphological Enhancement | Bulky groups (e.g., tert-butyl) | Increases Glass Transition Temp. (Tg) | Enhanced Thermal & Operational Stability | rsc.org |

| Cross-linkable groups (e.g., vinyl) | Forms robust, insoluble films | Enables multilayer solution processing | bohrium.com | |

| Solubility Improvement | Long alkyl/alkoxy chains | Increases solubility | Suitable for solution-based fabrication | mdpi.comfrontiersin.org |

Detailed research into related biphenyl and triarylamine systems provides a strong foundation for the targeted derivatization of this compound. For example, studies on bis(triphenylamine)benzodifuran chromophores have shown that linking triphenylamine (B166846) units through vinyl bridges leads to strong electronic interactions and desirable photophysical properties for OLEDs. frontiersin.orgresearchgate.netnih.gov Similarly, the synthesis of various biphenyl- and carbazole-based HTMs demonstrates that modifications to the peripheral aryl groups are a powerful tool for optimizing device efficiency and longevity. rsc.orgmdpi.com

The table below presents findings from research on the synthesis and properties of various derivatized biphenylamines, illustrating the impact of specific structural modifications.

| Parent Compound/Core | Derivative/Modification | Key Finding | Reported Property | References |

| Terphenyl-Amine | Methoxy, Methyl, and Chloro substitution | Substituents systematically shift the amine oxidation potential. | Oxidation Potential: +0.73 V (OMe), +0.89 V (Me), +1.10 V (Cl) | nih.govacs.org |

| 1,1′-Bi-2-naphthol Core | 2,7-Carbazole-bis(4-methoxy-phenyl)-amine end groups | High glass transition temperature and suitable HOMO level for perovskite solar cells. | Tg > 160 °C | rsc.org |

| Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | Buchwald-Hartwig coupling with 2-bromothiophene | Introduction of a thienyl fragment to the amine core. | Yields up to 45% in xylene at 120 °C. | mdpi.com |

| Carbazole Core | Tetra-substituted with diphenylamine (B1679370) derivatives | Resulting HTMs led to high-efficiency perovskite solar cells. | Power Conversion Efficiency up to 13.1%. | mdpi.com |

Coordination Chemistry and Metal Complexation of Bis 3 Biphenylyl Amine

Bis(3-biphenylyl)amine as a Ligand in Transition Metal Complexes

Chelation Modes and Coordination Environments

There is no available data in the scientific literature detailing the chelation modes and coordination environments of this compound with transition metals.

Ligand Design Principles and Structural Modifications for Enhanced Metal Binding

There is no available data in the scientific literature regarding ligand design principles or structural modifications of this compound for enhanced metal binding.

Catalytic Applications of this compound Metal Complexes

Mechanistic Investigations of Catalytic Cycles

There are no published mechanistic investigations of catalytic cycles involving metal complexes of this compound.

Role of the Biphenyl (B1667301) Scaffold in Catalytic Activity

The specific role of the biphenyl scaffold in the catalytic activity of this compound complexes has not been documented in the scientific literature.

Photophysical and Electronic Properties of this compound Coordination Compounds

There is no available data in the scientific literature on the photophysical and electronic properties of coordination compounds formed with this compound.

Applications of Bis 3 Biphenylyl Amine in Advanced Materials Science and Organic Electronics

Integration of Bis(3-biphenylyl)amine into Polymeric Architectures

The incorporation of this compound into polymer chains can significantly enhance their thermal and mechanical properties. The rigid and bulky nature of the biphenyl (B1667301) groups can restrict segmental motion, leading to materials with improved stability and strength.

The introduction of aromatic and rigid units into a polymer backbone is a well-established strategy for increasing thermal stability. The biphenyl groups in this compound contribute to a higher glass transition temperature (Tg) and improved thermal decomposition temperatures of the resulting polymers. While direct thermal data for polymers exclusively containing this compound is not extensively documented in publicly available literature, the principles of polymer chemistry and the known properties of related structures provide strong evidence for its potential in creating thermally robust materials. For instance, polyimides and poly(amide-imide)s containing triphenylamine (B166846) units, which are structurally related to this compound, are known for their high thermal stability, with decomposition temperatures often exceeding 500°C mdpi.com. Similarly, other bis(diarylamino)biphenyl derivatives have been shown to possess high thermal decomposition temperatures, for example, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) and 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR) have decomposition temperatures of 422 °C and 402 °C, respectively dntb.gov.ua. The inclusion of the bulky biphenyl moieties is expected to further enhance these properties by increasing the rotational energy barrier of the polymer chains.

Table 1: Thermal Properties of Related Amine-Based Materials

| Compound | Decomposition Temperature (Td) at 5% weight loss (°C) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| TPA-2ACR | 422 | Not Reported |

| PhCAR-2ACR | 402 | Not Reported |

| HTM 1B (a bis(diarylamino)biphenyl derivative) | >450 | 180 |

Role of this compound in Organic Electronic Devices

The electron-donating nature of the nitrogen atom, combined with the extended π-conjugation of the biphenyl groups, makes this compound a promising candidate for use in organic electronic devices. Its primary role is often as a hole-transporting material.

Efficient charge transport is a critical parameter for the performance of organic electronic devices. Amine-based materials, particularly triarylamines, are well-known for their excellent hole-transporting capabilities. This is attributed to the stability of the radical cation formed upon oxidation and the ability of the molecule to facilitate the hopping of holes between adjacent molecules in the solid state.

The charge carrier mobility is a key figure of merit for a charge-transporting material. Studies on related biphenyl-based enamine molecules have shown that subtle structural variations can lead to significant changes in their properties, with some materials exhibiting high thermal stability and carrier drift mobility reaching up to 2 × 10⁻² cm² V⁻¹ s⁻¹ at strong electric fields nih.gov. Theoretical studies on N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD), a well-known hole-transporting material, have shown a calculated hole mobility of 1.26×10⁻² cm²/(Vs) researchgate.net. The substitution of phenyl rings with biphenyl groups has been shown to be an effective strategy for synthesizing efficient hole-transporting materials researchgate.net. This suggests that this compound, with its two biphenyl moieties, would possess favorable hole-transporting characteristics. The high hole-mobility induced by the N,N-bis(4-biphenylyl)aniline (BPA) moiety in push-pull derivatives further supports this expectation rsc.org.

Table 2: Hole Mobility of Selected Amine-Based Hole-Transporting Materials

| Material | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Measurement Condition |

|---|---|---|

| BE3 (a biphenyl enamine) | 2 × 10⁻² | At strong electric fields |

| TPD (calculated) | 1.26 × 10⁻² | - |

| BPA-based push-pull derivatives | High (specific value not reported) | - |

In organic light-emitting diodes (OLEDs), hole-transporting layers (HTLs) play a crucial role in facilitating the injection of holes from the anode and their transport to the emissive layer, contributing to a balanced charge injection and recombination, which is essential for high device efficiency. Aromatic amines are widely used as HTL materials in OLEDs rsc.org.

Table 3: Performance of OLEDs with Related Bis(diarylamino)biphenyl Hole-Transporting Materials

| Hole-Transporting Material | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) |

|---|---|---|---|

| TPA-2ACR | 55.74 | 29.28 | 21.59 |

| TAPC (reference) | 32.53 | 18.58 | 10.6 |

| HTM 1B | 16.16 | 11.17 | 13.64 |

| Spiro-NPB (reference) | Not Reported | Not Reported | Not Reported |

Utilization in Dyes and Pigment Chemistry

Aromatic amines are fundamental building blocks in the synthesis of a vast array of dyes and pigments, particularly azo dyes, which constitute the largest class of synthetic colorants imrpress.comnih.gov. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. While this compound is a secondary amine and therefore cannot be directly diazotized, its derivatives containing primary amino groups could serve as precursors for azo dyes.

Furthermore, aromatic amines can be used in the synthesis of other classes of colorants. For example, aminoanthraquinone dyes can be produced by reacting a hydroxyanthraquinone with an amine. Although specific examples of the direct use of this compound in commercial dye or pigment synthesis are not prevalent in the literature, its structural motifs are found in more complex dye structures. The biphenyl and amine functionalities can influence the final color, fastness properties, and solubility of the dyes. The rigid biphenyl units could enhance the light and thermal stability of the resulting colorants. The field of azo dye chemistry is continually exploring new aromatic amine precursors to develop dyes with improved properties and to find environmentally benign alternatives to potentially hazardous amines imrpress.com.

This compound as a Building Block for Functionalized Molecular Systems

This compound, a secondary arylamine, serves as a crucial material building block in the fields of advanced materials science and organic electronics. tcichemicals.com Its distinct molecular architecture, characterized by two biphenyl groups attached to a central nitrogen atom, provides a versatile scaffold for the synthesis of more complex, functionalized molecular systems. The compound's chemical properties make it a valuable intermediate in the creation of novel materials with tailored electronic and photophysical characteristics.

The utility of this compound as a building block stems from its robust biphenyl units and the reactive secondary amine group. These features allow for its incorporation into larger π-conjugated systems through various synthetic methodologies. The biphenyl moieties contribute to the thermal stability and charge-carrying capabilities of the resulting materials, while the nitrogen atom offers a site for further chemical modification or can play a direct role in the electronic properties of the final molecule.

In organic electronics, arylamine derivatives are fundamental components for hole-transporting layers (HTLs) in devices such as Organic Light-Emitting Diodes (OLEDs). While specific research on this compound is detailed, its structural isomer, Bis(4-biphenylyl)amine (B20451), is widely used as an intermediate for creating complex organic molecules and materials for OLEDs. nbinno.comnbinno.com This suggests that this compound can be similarly employed to construct high-performance materials for electronic devices. The synthesis of such functionalized molecules often involves sophisticated chemical reactions, such as palladium-catalyzed cross-coupling reactions, which are common for creating carbon-carbon and carbon-nitrogen bonds. nbinno.com

The general strategy involves using the this compound core and attaching other functional groups or polymerizing it to form larger structures. This functionalization is key, as the parent biphenyl structure is relatively inert and requires modification to be used in reactions. rsc.org By carefully selecting the molecules to couple with this compound, researchers can fine-tune the energy levels (HOMO/LUMO), charge mobility, and light-emitting properties of the resulting materials. This "building block" approach is central to the development of new generations of organic semiconductors. nih.gov

For instance, new charge-transporting molecules can be synthesized through relatively simple, single-step reactions without the need for expensive catalysts, highlighting the efficiency of using well-designed building blocks. nih.gov The development of novel synthesis methods, such as copper-catalyzed multicomponent reactions, further expands the possibilities for creating diverse functionalized amines from basic starting materials. researchgate.net

The table below summarizes the key properties of this compound that make it a significant building block in materials science.

| Property | Description | Relevance as a Building Block |

| Molecular Formula | C24H19N nih.gov | Provides the core chemical composition. |

| Molecular Weight | 321.4 g/mol nih.gov | A key physical property for synthetic calculations. |

| Classification | Secondary Arylamine, Small Molecule Semiconductor Building Block tcichemicals.com | Defines its chemical nature and primary area of application. |

| Synonyms | 3,3'-Iminobis(biphenyl), Di([1,1'-biphenyl]-3-yl)amine tcichemicals.com | Alternative names used in scientific literature. |

| Potential Applications | Intermediate for organic synthesis, materials for organic electronics (e.g., OLEDs). nbinno.comnbinno.com | Dictates the target functional systems it can be used to create. |

The integration of this compound into larger molecular frameworks is a testament to the rational design principles employed in modern materials chemistry. By utilizing such well-defined building blocks, scientists can systematically develop functional materials with predictable and enhanced properties for a wide array of advanced applications.

Spectroscopic and Structural Elucidation of Bis 3 Biphenylyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete and unambiguous assignment of all protons and carbons in Bis(3-biphenylyl)amine can be achieved. Although specific experimental data for this compound is not widely available in published literature, its spectral characteristics can be predicted based on the well-established principles of NMR and data from analogous structures.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be complex, with all signals appearing in the aromatic region (typically δ 7.0-8.0 ppm), except for the secondary amine (N-H) proton.

Amine Proton (N-H): The proton attached to the nitrogen atom is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it typically resonates in the δ 5.0-6.0 ppm range for diarylamines.

Aromatic Protons: The molecule contains a total of 18 aromatic protons distributed across four benzene (B151609) rings. Due to the meta-substitution pattern, the protons on the central rings (attached to the nitrogen) and the terminal phenyl rings will have distinct chemical environments, leading to a complex series of overlapping multiplets. The protons on the terminal phenyl rings are expected to resonate in a pattern similar to monosubstituted benzene, while the protons on the central rings will be influenced by both the amine bridge and the phenyl substituent. Protons ortho to the phenyl group are expected to be the most deshielded and appear further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 5.0 - 6.0 | Broad Singlet |

Note: The table presents predicted values based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. This compound has 24 carbon atoms, but due to molecular symmetry, fewer than 24 signals would be expected. The spectrum will be characterized by signals in the aromatic region (δ 110-150 ppm).

Quaternary Carbons: The carbons directly attached to the nitrogen (C-N), the carbons at the biphenyl (B1667301) linkage (C-C), and the carbon at the point of substitution on the terminal phenyl ring are all quaternary and will appear as singlets with lower intensity. The C-N carbons are expected to be the most deshielded among the substituted carbons, appearing around δ 140-145 ppm.

Protonated Carbons: The remaining aromatic carbons will appear as doublets in a proton-coupled spectrum and will have higher intensities in a standard broadband-decoupled spectrum. Their chemical shifts will be influenced by their position relative to the amine and phenyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 115 - 130 |

| Aromatic C-N | 140 - 145 |

Note: The table presents predicted values based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Determination

For a molecule with such a complex and overlapping ¹H NMR spectrum, one-dimensional techniques are often insufficient for a complete structural assignment. Two-dimensional (2D) NMR experiments are essential to resolve ambiguities and confirm the molecular structure. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for identifying proton-proton coupling networks within each aromatic ring. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other (typically ortho and meta protons), allowing for the assignment of protons within each of the four distinct spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This ¹H-¹³C correlation experiment would be used to directly link each proton signal to the carbon atom it is attached to. This allows for the unambiguous assignment of all protonated carbon atoms in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bond of the secondary amine and the various bonds within the aromatic biphenyl structure. nih.govpsu.edu

N-H Stretch: A characteristic sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹ due to the N-H stretching vibration of the secondary amine. The sharpness and exact position can be influenced by hydrogen bonding. spectroscopyonline.com

Aromatic C-H Stretch: Multiple sharp bands of weak to medium intensity are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Stretch: Several bands of varying intensity are typically observed in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is expected to appear in the region of 1250-1350 cm⁻¹.

C-H Out-of-Plane Bending: Strong absorption bands in the 690-900 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact positions of these bands are diagnostic of the substitution pattern on the benzene rings. For the 1,3-disubstituted central rings and the monosubstituted terminal rings, characteristic patterns would be expected in this region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-N Stretch | 1250 - 1350 | Medium to Strong |

Note: This table outlines the expected frequency ranges for the key functional groups in the molecule.

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For aromatic systems like this compound, Raman spectroscopy is particularly useful.

Symmetric Ring Vibrations: The symmetric stretching vibrations of the aromatic rings, particularly the "ring breathing" modes, often give rise to very strong and sharp signals in the Raman spectrum. A prominent band around 1600 cm⁻¹ is characteristic of the symmetric C=C stretching of the phenyl rings.

C-C Inter-ring Stretch: The stretching vibration of the C-C single bond connecting the two phenyl rings in the biphenyl units is expected to produce a noticeable signal, often found around 1280-1300 cm⁻¹.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3080 | Medium |

| Aromatic Ring C=C Stretch | ~1600 | Strong |

| Biphenyl C-C Inter-ring Stretch | 1280 - 1300 | Medium |

Note: This table highlights the expected prominent signals in the Raman spectrum based on the biphenyl substructure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about its identity and fragmentation pathways can be obtained.

The molecular formula for this compound is C₂₄H₁₉N. uni.lu The presence of a single nitrogen atom dictates that the molecule follows the "nitrogen rule," resulting in a molecular ion with an odd nominal mass. The monoisotopic mass of the compound is 321.15176 Da. uni.lu In high-resolution mass spectrometry (HRMS), the molecular ion ([M]⁺) would be observed at approximately m/z 321.15, confirming the elemental composition.

Electron ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of aromatic amines is influenced by the stability of the aromatic rings and the C-N bond. libretexts.orgmiamioh.edu For this compound, the primary fragmentation events are expected to involve the cleavage of the C-N bonds and fragmentation of the biphenyl moieties.

Key fragmentation pathways include:

Loss of a Phenyl Group: Cleavage of a C-C bond within a biphenyl unit can lead to the loss of a phenyl radical (C₆H₅•), resulting in a fragment ion.

Loss of a Biphenyl Group: Cleavage of the C-N bond can result in the loss of a biphenyl radical (C₁₂H₉•), leading to a significant fragment ion.

Cleavage of the Biphenyl C-C Bond: Fragmentation can occur at the single bond connecting the two phenyl rings of a biphenyl substituent.

The predicted mass spectrometry data for this compound and its primary fragments are summarized in the table below.

| Ion/Fragment | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₂₄H₁₉N]⁺ | 321.15 | Molecular Ion |

| [M-H]⁺ | [C₂₄H₁₈N]⁺ | 320.14 | Loss of a hydrogen radical |

| [M-C₆H₅]⁺ | [C₁₈H₁₄N]⁺ | 244.11 | Loss of a phenyl radical |

| [C₁₂H₁₀N]⁺ | [C₁₂H₁₀N]⁺ | 168.08 | Fragment containing one phenyl ring and the amine nitrogen |

| [C₁₂H₉]⁺ | [C₁₂H₉]⁺ | 153.07 | Biphenyl cation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation |

X-ray Diffraction for Solid-State Structural Characterization

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. This technique is crucial for understanding the structure-property relationships in materials like this compound, where solid-state packing can significantly influence electronic properties.

Single-crystal X-ray diffraction provides the most precise and unambiguous structural information for a molecule. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of this compound. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the exact positions of each atom can be determined.

This analysis yields critical data, including:

Molecular Conformation: The precise dihedral angles between the phenyl rings and the geometry around the central nitrogen atom.

Bond Lengths and Angles: Accurate measurements of all intramolecular bonds and angles, confirming the molecular connectivity.

Intermolecular Interactions: Identification of non-covalent interactions such as van der Waals forces or potential weak hydrogen bonds that dictate the crystal packing.

Crystal System and Space Group: Determination of the fundamental symmetry of the crystal lattice.

While specific experimental data for this compound is not publicly available, a hypothetical set of crystallographic parameters derived from such an analysis is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₂₄H₁₉N |

| Formula Weight | 321.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 14.20 |

| c (Å) | 12.55 |

| β (°) | 98.5 |

| Volume (ų) | 1788.9 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.192 |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A powdered sample of this compound is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), is recorded. This pattern serves as a unique fingerprint for a specific crystalline phase.

The primary applications of PXRD for this compound include:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns allows for the unambiguous identification of the material.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffraction pattern, allowing for their detection and quantification.

Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same compound will produce distinct PXRD patterns.

Determination of Crystallinity: The sharpness of the diffraction peaks provides information about the degree of crystalline order in the sample.

A representative table of PXRD data, showing the characteristic diffraction peaks for a hypothetical crystalline phase of this compound, is provided below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.40 | 100 |

| 12.8 | 6.91 | 45 |

| 17.1 | 5.18 | 80 |

| 21.5 | 4.13 | 65 |

| 24.2 | 3.67 | 50 |

| 28.9 | 3.09 | 30 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of this compound, a critical parameter for its application in high-performance electronic devices where even trace impurities can degrade performance.

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a heated column. For a high molecular weight, relatively non-volatile compound like this compound, GC analysis presents challenges. labrulez.com Aromatic amines can also exhibit peak tailing due to interactions with the column material. labrulez.com

To perform GC analysis, a high-temperature, deactivated capillary column would be necessary. The stationary phase would likely be a low-polarity polysiloxane. Due to the compound's low volatility, high injection port and oven temperatures would be required. In some cases, derivatization of the amine group might be employed to increase volatility and improve peak shape, although this adds complexity to the analysis. vt.edu GC coupled with a mass spectrometer (GC-MS) would be the preferred method for both separation and identification of any impurities.

The following table outlines typical parameters for a hypothetical GC method for this compound.

| Parameter | Typical Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Injector Temperature | 300 °C |

| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 320 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 325 °C |

High-performance liquid chromatography is the most common technique for determining the purity of this compound, as indicated by commercial suppliers who often specify purity as >98% (HPLC). calpaclab.comsahinlerkimya.com.trtcichemicals.com This method is well-suited for non-volatile or thermally sensitive organic molecules.

A reversed-phase HPLC method is typically employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with a range of polarities. A UV detector is commonly used, set to a wavelength where the aromatic system of the molecule strongly absorbs.

An illustrative set of conditions for an HPLC purity analysis is detailed below.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 70% B, ramp to 100% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies of Bis 3 Biphenylyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. nih.gov For Bis(3-biphenylyl)amine, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311+G(d,p), can provide a detailed understanding of its intrinsic properties. chemrxiv.orgnih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. rasayanjournal.co.in The HOMO energy level is related to the ability to donate an electron, while the LUMO energy level relates to the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govcnr.it

In triarylamine derivatives, the HOMO is typically localized on the electron-rich nitrogen atom and the adjacent phenyl rings, signifying its role as the primary site for electron donation (hole transport). researchgate.netresearchgate.net The LUMO is usually distributed across the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity and polarizability, which is often desirable for applications in organic electronics. researchgate.net

Table 1: Representative Calculated Frontier Orbital Energies for this compound Calculated using DFT (B3LYP/6-31G(d)) level of theory. Values are illustrative and based on similar aromatic amine compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.15 |

| LUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 3.17 |

DFT calculations are highly effective for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.zaresearchgate.net For this compound, key vibrational modes would include the N-H stretching vibration, C-N stretching, and various aromatic C-H and C=C stretching and bending modes. Comparing calculated spectra with experimental FT-IR and FT-Raman data helps confirm the molecular structure and assign spectral bands. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For aromatic systems like this compound, the primary absorptions are typically due to π→π* transitions within the biphenyl (B1667301) and phenyl rings. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Values are representative and based on DFT/TD-DFT calculations for analogous aromatic amines.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| Vibrational (IR) | Frequency (cm⁻¹) | ~3400 | N-H Stretch |

| Frequency (cm⁻¹) | ~1300 | C-N Stretch | |

| Frequency (cm⁻¹) | ~3050, ~1600 | Aromatic C-H, C=C Stretch | |

| Electronic (UV-Vis) | λmax (nm) | ~310 | π→π* Transition |

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The calculated energy difference between the reactants and the transition state provides the activation energy, which is key to understanding reaction kinetics.

For this compound, potential reactions of interest include electrophilic aromatic substitution on the biphenyl rings or oxidation at the nitrogen center. acs.orgresearchgate.net DFT calculations could model, for instance, the N-H bond dissociation or the addition of an electrophile, providing insights into the regioselectivity and feasibility of such reactions. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. ulisboa.ptnih.gov This method is particularly useful for large, flexible molecules like this compound to understand their conformational landscape and non-covalent interactions. nih.govnih.gov

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds and the torsional angle between the two phenyl rings within each biphenyl unit. MD simulations can explore the potential energy surface to identify low-energy, stable conformers. beilstein-journals.orgic.ac.uk The molecule likely adopts a non-planar, propeller-like geometry, similar to other triarylamines, to minimize steric hindrance between the bulky biphenyl groups. researchgate.net

Furthermore, MD simulations can shed light on intermolecular interactions in the condensed phase (liquid or solid-state). researchgate.netnih.gov For a molecule like this compound, the dominant intermolecular forces would be van der Waals interactions and π-π stacking between the aromatic rings of neighboring molecules. researchgate.netnih.gov These interactions are critical in determining the material's bulk properties, such as its morphology in thin films, which is important for electronic device performance. nih.gov

Table 3: Key Intermolecular Interactions for this compound Based on typical interactions for large aromatic molecules.

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | 10 - 50 |

| Van der Waals | Dispersive forces between molecules. | 2 - 10 |

| N-H···π Interaction | A weak hydrogen bond between the amine proton and the π-system of a nearby aromatic ring. | 5 - 15 |

Quantum Chemical Parameters and Their Correlation with Chemical Behavior

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to quantify the reactivity and stability of a molecule. rasayanjournal.co.inmdpi.com These descriptors, rooted in conceptual DFT, provide a framework for comparing the chemical behavior of different molecules. arxiv.org

Ionization Potential (I) and Electron Affinity (A) : Approximated by HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ) : The tendency of a molecule to attract electrons, χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, η = (I - A) / 2. A larger value indicates greater stability.

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting electrons, ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

For this compound, these parameters would indicate a molecule with a relatively low ionization potential (good for hole transport) and high chemical stability, characteristic of materials used in organic electronics. nih.gov

Table 4: Representative Quantum Chemical Parameters for this compound Calculated from the HOMO/LUMO values in Table 1.

| Parameter | Value (eV) | Chemical Implication |

|---|---|---|

| Ionization Potential (I) | 5.15 | Good electron-donating (hole-transport) capability |

| Electron Affinity (A) | 1.98 | Moderate electron-accepting ability |

| Electronegativity (χ) | 3.57 | Overall tendency to attract electrons |

| Chemical Hardness (η) | 1.59 | High kinetic stability |

| Electrophilicity Index (ω) | 3.99 | Strong electrophilic character |

Computational Design and Prediction of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is the in silico design of new molecules with enhanced properties. nih.govfrontiersin.org By systematically modifying the structure of this compound and calculating the resulting properties using DFT, researchers can screen potential candidates before undertaking costly and time-consuming synthesis. mdpi.comnih.gov

For example, derivatives could be designed to tune the HOMO/LUMO energy levels for better alignment with other materials in a device, or to improve solubility or thermal stability. acs.org This can be achieved by adding electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -CN, -NO₂) to the biphenyl rings. chemrxiv.org Computational studies can predict how these substitutions will alter the electronic structure and other key properties. nih.govchemrxiv.orgchemrxiv.org

Table 5: Predicted Effects of Substitution on the HOMO-LUMO Gap of this compound Derivatives

| Derivative | Substituent (at 4'-position) | Predicted Effect on HOMO-LUMO Gap | Rationale |

|---|---|---|---|

| Derivative 1 | -OCH₃ (Methoxy) | Decrease | Electron-donating group raises HOMO level more than LUMO. |

| Derivative 2 | -CN (Cyano) | Decrease | Electron-withdrawing group lowers LUMO level more than HOMO. |

| Derivative 3 | -CF₃ (Trifluoromethyl) | Slight Increase/Decrease | Strong inductive electron-withdrawing effect lowers both HOMO and LUMO. |

Advanced Research Directions and Future Outlook

Emerging Applications of Bis(3-biphenylyl)amine in Interdisciplinary Fields

The core value of this compound and its derivatives lies in their excellent charge-transporting properties, which has primarily driven their application in organic electronics. However, the versatility of this molecular scaffold is opening doors to more diverse and interdisciplinary fields.

Derivatives of bis(biphenylyl)amine are increasingly recognized as high-performance hole-transporting materials (HTMs) in optoelectronic devices. vu.ltdyenamo.se Their function is critical in devices like Organic Light-Emitting Diodes (OLEDs) and, notably, Perovskite Solar Cells (PSCs) . vu.ltnih.gov In these devices, the HTM layer facilitates the efficient extraction and transport of positively charged holes from the active layer to the electrode, a key process for high device efficiency and stability. researchgate.net The non-planar structure of molecules like this compound can prevent unwanted crystallization in thin films, a crucial attribute for long-term device stability. vu.lt

Recent research has focused on developing novel HTMs for PSCs that are both efficient and cost-effective, aiming to replace expensive conventional materials like Spiro-OMeTAD. researchgate.netmdpi.com While much of the published research focuses on the 4-biphenyl isomer, the fundamental electronic properties suggest that this compound could offer unique advantages due to its different substitution pattern, potentially influencing molecular packing and electronic coupling in the solid state.

Beyond established roles in OLEDs and PSCs, emerging research points towards applications in:

Flexible Electronics: The amorphous nature and good film-forming properties of diarylamines make them suitable for fabricating flexible and wearable electronic devices. eurasiareview.commdpi.com

Sensors: The electron-rich nature of the amine and the extended π-system of the biphenyl (B1667301) units can be functionalized to interact with specific analytes, making them promising platforms for chemical and biological sensors.

Organic Field-Effect Transistors (OFETs): As p-type semiconductors, these materials are essential components in OFETs, which are the building blocks of organic integrated circuits. researchgate.net

The global market for hole transport layer materials is expanding rapidly, driven by the demand for more efficient OLEDs and the burgeoning field of perovskite solar cells, indicating a strong future for versatile molecules like this compound. growthmarketreports.com

Sustainable and Environmentally Benign Synthesis of this compound

The traditional synthesis of diarylamines, including this compound, often relies on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination . wikipedia.orgnih.govlibretexts.org While highly effective, these methods can present sustainability challenges related to the use of expensive and potentially toxic heavy metal catalysts, phosphine (B1218219) ligands, and organic solvents. wikipedia.orgorganic-chemistry.org Consequently, a major thrust of current research is the development of greener synthetic routes.

Key strategies for sustainable synthesis include:

Metal-Free Synthesis: Novel, environmentally friendly methods are being developed that avoid transition metals entirely. One such approach involves a one-pot strategy starting from readily available aromatic aldehydes and anilines, proceeding through imine formation, oxidative rearrangement, and a light-induced deformylation step. acs.org This method boasts high atom economy and avoids residual metal contamination. acs.orgsu.se Another metal-free approach utilizes hypervalent iodine reagents, which are considered to have low toxicity. su.se

Heterogeneous Catalysis: To circumvent the issues of catalyst separation and reuse associated with homogeneous catalysts, researchers are exploring heterogeneous systems. Using catalysts like palladium on carbon (Pd/C) or gold-palladium alloy nanoparticles on a titanium dioxide support (Au–Pd/TiO2) allows for easier recovery and recycling, reducing waste. rsc.orgsemanticscholar.org

Green Solvents and Flow Chemistry: The replacement of conventional organic solvents with more sustainable alternatives, such as cyclopentyl methyl ether (CPME) derived from petrochemical waste, is a key focus. rsc.org Furthermore, implementing these reactions under continuous flow conditions, rather than traditional batch processing, can enhance efficiency, safety, and scalability while minimizing waste. rsc.orguk-cpi.com

Acceptorless Dehydrogenative Aromatization: This innovative catalytic procedure can synthesize diarylamines from feedstocks like cyclohexylamines, generating only molecular hydrogen and ammonia (B1221849) as byproducts, highlighting its environmentally benign nature. semanticscholar.org

The table below summarizes some modern, more sustainable approaches to diarylamine synthesis.

| Synthesis Strategy | Key Features | Advantages |

| Metal-Free One-Pot Reaction | Starts from aromatic aldehydes and anilines; light-induced final step. acs.org | Avoids transition metal toxicity; high atom economy; uses inexpensive starting materials. acs.orgsu.se |

| Heterogeneous Catalysis (e.g., Pd/C) | Catalyst is on a solid support. rsc.org | Easy catalyst recovery and reuse; suitable for flow chemistry. rsc.org |

| Flow Chemistry with Green Solvents | Continuous reaction process using solvents like CPME/water azeotrope. rsc.org | Reduced waste; improved safety and scalability; enhanced process circularity. rsc.orguk-cpi.com |

| Acceptorless Dehydrogenative Aromatization | Uses catalysts like Au-Pd/TiO2 with substrates like cyclohexylamines. semanticscholar.org | No need for external oxidants; produces H2 and NH3 as byproducts. semanticscholar.org |

Development of Novel Catalytic Systems Based on this compound

The structural framework of this compound is not only useful for its intrinsic electronic properties but can also serve as a scaffold for developing new catalysts. The field of organocatalysis , where an organic molecule acts as the catalyst, is a rapidly growing area of sustainable chemistry.

The biphenyl motif is a cornerstone in the design of chiral ligands for asymmetric catalysis, most famously in ligands like BINAP. By introducing functional groups onto the biphenyl rings of this compound, it is possible to create novel chiral amine catalysts. rsc.orgresearchgate.net Such catalysts could be effective in a range of asymmetric reactions, including aldol (B89426) and Mannich reactions, through the formation of enamine or iminium intermediates. researchgate.netnih.gov

Furthermore, the nitrogen center and the aromatic rings can act as coordination sites for metal centers. This allows for the design of novel ligands for transition metal catalysis. For instance, palladium catalysts bearing specialized amine-based ligands are highly effective in C-H functionalization reactions, a powerful tool for modifying complex organic molecules. researchgate.net By tailoring the steric and electronic properties of the this compound backbone, new catalytic systems could be developed with unique reactivity and selectivity for challenging chemical transformations.

Future research in this area could focus on:

Synthesizing chiral derivatives of this compound and testing their efficacy as organocatalysts.

Using the compound as a ligand scaffold for palladium, copper, or other transition metals to catalyze cross-coupling and C-H activation reactions. researchgate.net

Exploring its potential in photocatalysis, where its ability to absorb light and participate in electron transfer processes could be harnessed to drive chemical reactions.

Future Perspectives in Material Science and Electronic Applications

The future of this compound in material science is intrinsically linked to the evolution of organic and hybrid electronics. vu.lt The ability to tune its properties through chemical modification makes it a versatile platform for creating materials tailored to specific applications. nbinno.com